molecular formula C7H7BF2O3 B1308618 2,3-Difluoro-6-methoxyphenylboronic acid CAS No. 957061-21-1

2,3-Difluoro-6-methoxyphenylboronic acid

Cat. No.: B1308618
CAS No.: 957061-21-1
M. Wt: 187.94 g/mol
InChI Key: IWTBPDRQHIEPBQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoro-6-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2,3-difluoro-6-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Oxidation and Reduction: These reactions can yield various functionalized derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2,3-Difluoro-6-methoxyphenylboronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the development of new pharmaceuticals and materials.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation, which is useful in studying biological processes and developing diagnostic tools.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which 2,3-difluoro-6-methoxyphenylboronic acid exerts its effects involves the formation of boron-oxygen complexes with various substrates. These complexes can undergo nucleophilic substitution, elimination, and addition reactions. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,6-Difluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid

Comparison: 2,3-Difluoro-6-methoxyphenylboronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and selectivity in chemical reactions. For example, the presence of fluorine atoms can enhance the compound’s stability and electron-withdrawing properties, making it more suitable for certain types of cross-coupling reactions compared to its non-fluorinated counterparts.

Properties

IUPAC Name

(2,3-difluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBPDRQHIEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402540
Record name 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-21-1
Record name B-(2,3-Difluoro-6-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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